molecular formula C15H17BrN4 B15115000 2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine

2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B15115000
M. Wt: 333.23 g/mol
InChI Key: JRLUZIFURIGRLE-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 3-bromophenylpiperazine with 4-methylpyrimidine under specific conditions. The reaction may require the use of solvents such as dichloromethane and catalysts to facilitate the process. The product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in good yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The piperazine ring can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to changes in neurotransmitter levels and signaling pathways, which may account for its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its combination of a bromophenyl-piperazine structure with a methylpyrimidine moiety.

Properties

Molecular Formula

C15H17BrN4

Molecular Weight

333.23 g/mol

IUPAC Name

2-[4-(3-bromophenyl)piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C15H17BrN4/c1-12-5-6-17-15(18-12)20-9-7-19(8-10-20)14-4-2-3-13(16)11-14/h2-6,11H,7-10H2,1H3

InChI Key

JRLUZIFURIGRLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=CC=C3)Br

Origin of Product

United States

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